Tiagabine alcohol mesylate

Description

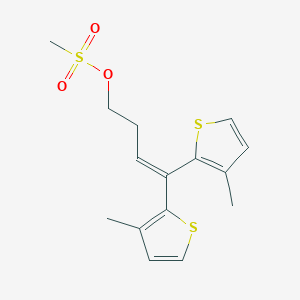

Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(3-methylthiophen-2-yl)but-3-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S3/c1-11-6-9-19-14(11)13(15-12(2)7-10-20-15)5-4-8-18-21(3,16)17/h5-7,9-10H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHMSMJGYIQEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCOS(=O)(=O)C)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847233-13-0 | |

| Record name | Tiagabine alcohol mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE ALCOHOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKQ4VSS38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Pathways

Synthetic Routes to the Tiagabine (B1662831) Alcohol Precursor

The tiagabine alcohol precursor, chemically known as 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol, is a key intermediate. cleanchemlab.com Its synthesis involves the initial construction of the core bis-thiophenyl moiety, which is then functionalized to introduce the butene-1-ol side chain.

The central structural feature of the tiagabine backbone is the diaryl-substituted alkene. The synthesis of this bis-thiophenyl moiety typically begins with the preparation of a bis(3-methyl-2-thienyl)methanone. This ketone serves as the electrophilic anchor for the subsequent construction of the butenyl side chain. The synthesis of related bis-heteroaryl structures is often achieved through reactions that couple heteroaromatic rings. For instance, chalcones can be prepared by reacting terephthalaldehyde (B141574) with 3-acetyl-2,5-dimethylthiophene, demonstrating a method for linking thiophene (B33073) moieties. mdpi.com

Starting from the bis(3-methyl-2-thienyl)methanone, the butene-1-ol chain is constructed. A common and effective method for this transformation is the Wittig reaction. This reaction allows for the formation of the carbon-carbon double bond with control over the geometry. A synthetic approach for tiagabine analogues involves synthesizing key intermediates like 4-tosyl-1,1-diaryl/heteroaryl-1-butene through a Wittig reaction. researchgate.net This butene derivative, containing a leaving group (tosyl), can then be used in subsequent alkylation steps. To obtain the specific buten-1-ol structure, the Wittig reagent would be designed to contain a protected alcohol functionality, which is later deprotected to yield the final alcohol precursor.

Mesylate Formation from Hydroxyl Compounds

The conversion of the hydroxyl group in the tiagabine alcohol precursor to a mesylate is a critical activation step. Alcohols are inherently poor leaving groups because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com Converting the alcohol to a sulfonate ester, such as a mesylate, transforms the hydroxyl group into an excellent leaving group (methanesulfonate, MsO⁻), which is the conjugate base of a strong acid and is stabilized by resonance. masterorganicchemistry.commasterorganicchemistry.com

The synthesis of a mesylate ester from an alcohol is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.com The base, commonly pyridine (B92270) or triethylamine (B128534) (TEA), serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

The mechanism can proceed in two ways. In one pathway, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. youtube.com The base then deprotonates the resulting oxonium ion to yield the neutral mesylate. youtube.comchemistrysteps.com Alternatively, particularly with bases like triethylamine, an initial deprotonation of the acidic alpha-proton from methanesulfonyl chloride can form a highly reactive sulfene (B1252967) intermediate. youtube.comchemistrysteps.com This electrophilic sulfene is then rapidly attacked by the alcohol to form the mesylate ester. youtube.comchemistrysteps.com

Table 1: Typical Reaction Conditions for Mesylate Formation

| Reagent | Base | Solvent | Temperature | Key Feature |

| Methanesulfonyl Chloride (MsCl) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), Chloroform | 0 °C to Room Temperature | Standard method; base neutralizes HCl byproduct. commonorganicchemistry.com |

| Methanesulfonic Anhydride ((MeSO₂)₂O) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Avoids the formation of alkyl chloride side products. commonorganicchemistry.com |

A significant advantage of converting an alcohol to a mesylate is the retention of stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.org During the mesylation reaction, the bond between the carbon and the oxygen of the alcohol (C-O) remains intact. libretexts.org The reaction occurs at the oxygen atom, which attacks the sulfur of the methanesulfonyl chloride. masterorganicchemistry.com

Enantioselective Synthesis Approaches for Related Tiagabine Structures

While tiagabine alcohol mesylate itself is achiral, the final active pharmaceutical ingredient, (R)-Tiagabine, possesses a chiral center in its piperidine (B6355638) ring. The stereochemistry is critical for its biological activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. thieme.dethieme-connect.com Therefore, enantioselective synthesis is paramount.

Several strategies have been developed to construct the chiral tertiary carbon center in the tiagabine ring system. One innovative approach utilizes a (salen)titanium-catalyzed asymmetric hydrogen atom transfer (HAT) reaction. thieme.dethieme-connect.com This method establishes the key chiral center with high enantioselectivity. thieme-connect.com This modern catalytic strategy allows for the use of readily modifiable starting materials, facilitating the synthesis of various tiagabine analogues for further research. thieme-connect.comthieme-connect.com

More traditional methods for achieving enantiopurity include the chemical resolution of a racemic intermediate. For instance, racemic ethyl nipecotate can be resolved using a chiral resolving agent like L-tartaric acid. thieme-connect.com Another established method is the asymmetric hydrogenation of a prochiral precursor, such as guvacine, using chiral metal catalysts under elevated hydrogen pressure to yield the desired enantiomerically enriched piperidine ring. thieme-connect.com

Advanced Analytical Research and Characterization of Tiagabine Alcohol Mesylate

Development of High-Resolution Spectroscopic Methods for Structural Elucidation

The unambiguous structural confirmation of Tiagabine (B1662831) alcohol mesylate relies on the application of various high-resolution spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of Tiagabine alcohol mesylate.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the aromatic protons on the thiophene (B33073) rings, the vinyl proton, the aliphatic protons of the butenol (B1619263) chain, and the methyl protons of the mesylate group. The chemical shifts, splitting patterns (multiplicity), and coupling constants are critical for assigning the specific protons to their positions within the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbons of the thiophene rings, the double bond carbons, the carbons of the alcohol chain, and the methyl carbon of the mesylate group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can be employed. The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information, helping to identify different parts of the molecule. For instance, characteristic fragments corresponding to the bis(3-methyl-2-thienyl) moiety and the butenol mesylate chain would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands would be observed for the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the thiophene rings and the double bond, the S-O stretching of the mesylate group, and the C-O stretching of the alcohol derivative.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic, vinyl, aliphatic, and mesylate protons. |

| Multiplicity | Splitting patterns indicating proton-proton coupling. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for thiophene, alkene, aliphatic, and mesylate carbons. |

| HRMS | m/z | Accurate mass measurement corresponding to the molecular formula. |

| Fragmentation | Characteristic ions related to the molecular structure. | |

| IR | Wavenumber (cm⁻¹) | Absorption bands for C-H, C=C, S=O, and C-O functional groups. |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A robust stability-indicating HPLC method is crucial for separating this compound from its potential process-related impurities and degradation products. The development of such a method involves a systematic approach to optimize various parameters:

Stationary Phase: A reversed-phase column, such as a C18 or C8, is typically suitable for the separation of moderately polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer and the gradient of the organic modifier are optimized to achieve the best separation.

Detection: A UV detector is often employed for the detection of this compound and its impurities, as the thiophene rings provide strong chromophores. A photodiode array (PDA) detector can provide spectral information, which aids in peak identification and purity assessment.

Impurity profiling involves the identification and characterization of each impurity present in the sample. This is often achieved by coupling HPLC with mass spectrometry (LC-MS). LC-MS allows for the determination of the molecular weights of the impurities, and tandem mass spectrometry (MS/MS) provides structural information for their identification.

Interactive Data Table: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time-based linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation Strategies for Quantitative Analysis in Research Matrices

Once an analytical method for the quantitative analysis of this compound in research matrices (e.g., bulk material, reaction mixtures) is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is performed according to the guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Interactive Data Table: Typical Acceptance Criteria for Method Validation of this compound

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | System suitability parameters meet the criteria. |

Structure Activity Relationship Sar Studies of Gaba Uptake Inhibitors and Tiagabine Analogues

Molecular Determinants of Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT-1) Inhibition

Effective inhibition of GAT-1 is governed by specific interactions between the ligand and key residues within the transporter's binding pocket. The core scaffold of most high-affinity GAT-1 inhibitors, including Tiagabine (B1662831), comprises a GABA-mimetic part, such as nipecotic acid or guvacine, and a large, hydrophobic diaromatic moiety connected by a linker chain of 4-8 atoms. nih.gov

The nipecotic acid portion of Tiagabine is fundamental to its activity, as it mimics the endogenous substrate, GABA. nih.gov This moiety anchors the inhibitor in the primary substrate binding site (S1). The carboxyl group of the nipecotic acid is a critical interaction point, forming hydrogen bonds with the backbone amino groups of Glycine 63, Leucine (B10760876) 64, and Glycine 65, as well as with the hydroxyl group of the Tyrosine 140 side chain. nih.gov This interaction with Y140 has been identified as crucial for substrate binding. nih.gov

The selectivity of Tiagabine for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) is largely dictated by interactions within the more extracellularly located S2 binding site and vestibule. One of the most significant interactions for selectivity is between the bis(3-methyl-2-thienyl) moiety of Tiagabine and Tyrosine 60 (Y60). nih.gov In GAT-2 and GAT-3, this corresponding residue is a glutamic acid, and this difference is a major determinant of Tiagabine's high selectivity for GAT-1. nih.gov The lipophilic tail of the inhibitor occupies a hydrophobic cavity, establishing favorable interactions that stabilize the inhibitor-transporter complex. nih.govembopress.org

Binding Site Analysis and Ligand-Transporter Interactions

The binding of Tiagabine and its analogues to GAT-1 is a complex process involving multiple contact points that stabilize the transporter in an inhibited state. While Tiagabine was historically considered a competitive inhibitor, it is now understood to exhibit a mixed-type inhibition mechanism. nih.govresearchgate.net This suggests an initial competitive binding event at the substrate site in an outward-open conformation, followed by a conformational change that stalls the transporter in an inward-open state, representing the non-competitive aspect of its action. nih.gov

Computational Modeling of Tiagabine and Analogues with GAT-1

In the absence of a high-resolution crystal structure for many years, homology modeling has been a vital tool for understanding how Tiagabine and its analogues interact with GAT-1. nih.gov These models, often based on the structure of the bacterial leucine transporter (LeuT), have consistently predicted a binding mode where the GABA-mimetic nipecotic acid fragment occupies the central S1 substrate binding site. nih.gov The carboxyl group's interaction with a sodium ion (Na1) and key residues like Y140 is a recurring feature in these models. nih.gov

Computational studies have established that the most stable and energetically favorable binding mode involves the nipecotic acid moiety binding in the S1 site, while the diaromatic rings of the lipophilic tail are positioned within the S2 site, effectively blocking the transporter in an outward-open state. nih.gov Docking studies have shown that the protonated amine of the nipecotic acid ring forms a hydrogen bond with the main chain of Phenylalanine 294 (F294), further securing the inhibitor in the binding pocket. nih.gov The aromatic portion of Tiagabine establishes hydrophobic interactions with a cluster of residues including Tryptophan 68, Tyrosine 139, Tyrosine 140, and Phenylalanine 294. nih.gov

Insights from Molecular Dynamics Simulations on Binding Conformations

Molecular dynamics (MD) simulations have provided deeper insights into the dynamic nature of the ligand-transporter interaction and the stability of various binding poses. MD studies have corroborated the findings from computational docking, confirming that the most stable binding conformation is when Tiagabine bridges the S1 and S2 sites, stabilizing an outward-open state of the transporter. nih.gov

Simulations have shown that the carboxyl group of Tiagabine forms robust, substrate-mimicking interactions with the sodium ion and residues G65 and Y140. nih.gov Conversely, a binding mode suggested by a cryo-electron microscopy structure (PDB: 7SK2), where Tiagabine is located in an inward-open state partially within the intracellular release pathway, was found to be significantly less stable in MD simulations. nih.gov In this inward-facing conformation, the aromatic fragment of Tiagabine tends to shift away from its initial position, and fewer stable interactions are maintained. nih.gov These simulation studies are crucial for rational drug design, as they help validate and refine structural hypotheses, guiding the development of future GAT-1 inhibitors. nih.gov

Influence of Alcohol and Mesylate Moieties on Binding Affinity and Selectivity

The specific compound "Tiagabine alcohol mesylate" is chemically defined as 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate (B1217627). synzeal.com This nomenclature indicates it is a synthetic intermediate in the development of Tiagabine analogues, rather than a pharmacologically active end-product. The mesylate (methanesulfonate) group is an excellent leaving group commonly used in organic synthesis to facilitate nucleophilic substitution reactions. In this context, the "Tiagabine alcohol" (4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol) would be reacted with methanesulfonyl chloride to form the mesylate. This activated intermediate can then be readily reacted with a nucleophile, such as the secondary amine of nipecotic acid, to form the final inhibitor structure. researchgate.net

While the mesylate group itself is not expected to play a direct role in binding affinity due to its transient nature in synthesis, the influence of the alcohol (hydroxyl group) moiety within the linker of a GAT-1 inhibitor is a key consideration in SAR. Studies on Tiagabine analogues have revealed that introducing a polar region into the lipophilic linker can significantly impact binding affinity. acs.org For instance, the introduction of polar atoms, such as the oxygen in an alcohol or ether, can lead to enhanced activity. acs.org

| Compound | Linker Modification | GAT-1 IC₅₀ (nM) |

| Tiagabine | Non-polar butenyl chain | 36 |

| Analogue 1 | Introduction of an ether oxygen in the linker | 12 |

| Analogue 2 | Introduction of an oxime group in the linker | 10 |

| Analogue 3 | Direct link between aromatic moieties (no linker) | >10,000 |

This table presents hypothetical data based on published SAR findings for illustrative purposes. acs.org

The data indicates that analogues with polar groups (ether, oxime) in the linker region exhibit enhanced potency compared to Tiagabine, while completely removing the flexible linker leads to a dramatic loss of activity. This underscores the importance of the linker's length, flexibility, and polarity in achieving optimal interaction with the GAT-1 transporter. Therefore, a "Tiagabine alcohol" intermediate represents a key synthetic precursor for producing analogues where a polar hydroxyl group is strategically placed to potentially enhance binding affinity.

Metabolic Fate and Biotransformation Studies of Tiagabine and Its Structural Relatives

Hepatic Metabolic Pathways of Tiagabine (B1662831)

The liver is the primary site of tiagabine metabolism. youtube.com While the complete metabolic profile of tiagabine is not fully elucidated, two principal hepatic metabolic pathways have been identified in humans. drugs.comnih.gov

The first major pathway involves the oxidation of the thiophene (B33073) ring, a key structural feature of the tiagabine molecule. drugs.comnih.gov This oxidative process leads to the formation of the major metabolite, 5-oxo-tiagabine. drugs.comnih.gov This metabolite is considered pharmacologically inactive. drugs.comnih.gov

The second significant pathway is glucuronidation. drugs.comnih.gov This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the tiagabine molecule, increasing its water solubility and facilitating its excretion from the body.

Following oral administration, only about 2% of a tiagabine dose is excreted unchanged in the urine. drugs.comnih.gov The majority of the dose is eliminated as metabolites, with approximately 25% being excreted in the urine and 63% in the feces. drugs.comnih.gov At least two of its metabolites have not yet been fully identified. drugs.comnih.gov

Role of Cytochrome P450 Isoforms in Biotransformation

The oxidative metabolism of tiagabine is primarily mediated by the cytochrome P450 (CYP) system of enzymes in the liver. youtube.comdrugbank.com In vitro studies have indicated that the CYP3A isoform subfamily, particularly CYP3A4, is the principal enzyme responsible for the biotransformation of tiagabine. youtube.comdrugs.com

While CYP3A4 is the main contributor, the potential involvement of other CYP isoforms such as CYP1A2, CYP2D6, or CYP2C19 has not been entirely ruled out. drugs.com The significant role of CYP3A4 in tiagabine's metabolism means that co-administration of drugs that induce or inhibit this enzyme can affect tiagabine's plasma concentrations. For instance, hepatic enzyme-inducing drugs like carbamazepine, phenytoin, primidone, and phenobarbital (B1680315) can enhance the metabolism of tiagabine, leading to a more rapid elimination from the body. nih.gov

Identification of Metabolites and Impurity Degradation Pathways

As previously mentioned, the most prominent metabolite of tiagabine identified is 5-oxo-tiagabine, resulting from the oxidation of the thiophene ring. drugs.comnih.gov Glucuronide conjugates of tiagabine are also major metabolic products. drugs.comnih.gov

In addition to metabolic products, studies have also investigated the degradation products of tiagabine under oxidative stress. One study identified nine degradation products when tiagabine was exposed to hydrogen peroxide. The primary degradation pathway involved the epoxidation of the double bond in the tiagabine molecule, leading to the formation of dihydroxy, ketohydroxy, and ketone derivatives, as well as a bisthiophene ketone.

| Metabolite/Degradation Product | Pathway | Pharmacological Activity |

|---|---|---|

| 5-oxo-tiagabine | Thiophene ring oxidation | Inactive |

| Tiagabine Glucuronide | Glucuronidation | Inactive |

| Dihydroxy derivatives | Oxidative degradation | Not specified |

| Ketohydroxy derivatives | Oxidative degradation | Not specified |

| Ketone derivatives | Oxidative degradation | Not specified |

| Bisthiophene ketone | Oxidative degradation | Not specified |

Considerations for the Biotransformation of Alcohol and Mesylate Structures

While there is no direct evidence of a "tiagabine alcohol mesylate" compound in the existing literature on tiagabine's metabolism, it is possible to consider the hypothetical biotransformation of alcohol and mesylate structures in the context of drug metabolism.

Alcohol Structures: If a metabolite of tiagabine were to contain a primary or secondary alcohol functional group, it would likely undergo further metabolism. The primary enzymes responsible for the oxidation of alcohols in the body are alcohol dehydrogenases (ADHs), which are predominantly found in the liver. nih.govpressbooks.pub ADHs would oxidize a primary alcohol to an aldehyde, which could then be further oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs). pressbooks.pub A secondary alcohol would be oxidized to a ketone. pressbooks.pub These transformations generally result in more polar, water-soluble compounds that are more readily excreted.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Tiagabine (B1662831) Alcohol Mesylate and Derivatives

Future research into Tiagabine alcohol mesylate, chemically identified as 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate (B1217627), could benefit significantly from the development of novel and efficient synthetic pathways. synzeal.comlgcstandards.com Currently, this compound is primarily recognized as a process-related impurity in the synthesis of Tiagabine and is used as a reference standard to ensure the quality and purity of the active pharmaceutical ingredient. daicelpharmastandards.comchemicea.comfda.gov While commercial suppliers offer custom synthesis of such impurities, the specific routes are often proprietary. daicelpharmastandards.com

Exploration in this area could focus on several key objectives:

Stereoselective Synthesis: Developing synthetic methods that yield specific stereoisomers of this compound and its derivatives. This would be crucial for creating highly specific pharmacological tools.

Modular Synthesis: Designing a synthetic strategy that allows for easy modification of different parts of the molecule. For instance, a modular approach would facilitate the creation of a library of derivatives by altering the thiophene (B33073) rings, the piperidine (B6355638) moiety (if added), or the linker chain. This could be instrumental in structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Investigating more environmentally friendly synthetic routes that reduce waste and avoid hazardous reagents, aligning with modern pharmaceutical manufacturing principles.

A primary goal would be to move beyond simply producing the impurity as a reference standard and instead view it as a scaffold for new chemical entities. By developing accessible synthetic routes, researchers could generate a variety of derivatives for further investigation as described in the following sections.

Table 1: Potential Modifications for Derivative Synthesis

| Molecular Scaffold Component | Potential Modification | Research Goal |

|---|---|---|

| Thiophene Rings | Substitution with other heterocycles (e.g., furan, pyrrole) or substituted phenyl groups. | Investigate the role of the lipophilic anchor in GAT binding affinity and selectivity. nih.gov |

| Butenyl Chain | Alteration of chain length, saturation, or rigidity (e.g., introduction of cyclic structures). | Probe the optimal distance and conformation for interaction with the transporter protein. |

| Mesylate Group | Replacement with other functional groups to create probes for different applications (e.g., fluorescent tags, biotin). | Development of novel neurochemical probes for GAT1 imaging and analysis. |

Advanced Computational Chemistry in Designing Specific GABA Transporter Modulators

Computational chemistry offers a powerful avenue for designing novel and selective modulators of γ-aminobutyric acid (GABA) transporters (GATs). Tiagabine is a selective inhibitor of GAT1, the most abundant GAT subtype in the brain, which is responsible for clearing synaptic GABA. frontiersin.orgtocris.comacs.org Future research can leverage advanced computational techniques to design derivatives of scaffolds like this compound to achieve even greater selectivity or to target other GAT subtypes.

Key computational approaches include:

Homology Modeling: In the absence of crystal structures for all GAT subtypes, homology models based on related transporters, such as the bacterial leucine (B10760876) transporter or the human serotonin (B10506) transporter, have been used to gain structural insights. researchgate.net The recent publication of a cryo-electron microscopy structure of human GAT1 in complex with Tiagabine provides a high-resolution template for more accurate modeling and docking studies. researchgate.net

Molecular Docking: These studies can predict the binding poses of novel ligands within the GAT1 active site. By analyzing the interactions of this compound derivatives, researchers can predict modifications that would enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. Developing QSAR models for Tiagabine derivatives can help identify the key molecular features required for potent GAT inhibition. frontiersin.org

Proteochemometric (PCM) Modeling: This advanced technique combines information about both the ligands and the protein targets into a single model. biorxiv.org Recent PCM studies on GAT inhibitors have successfully created models that can predict the interaction profile of compounds across all four GAT subtypes (GAT1, GAT2, GAT3, and BGT1). researchgate.netbiorxiv.orgbiorxiv.org This approach is particularly promising for identifying the specific amino acid residues responsible for subtype selectivity, which is a crucial step in designing highly specific modulators. biorxiv.orgbiorxiv.org

Table 2: Comparison of Computational Chemistry Techniques for GAT Modulator Design

| Technique | Description | Application for Tiagabine Derivatives | Key Advantage |

|---|---|---|---|

| Homology Modeling | Creates a 3D model of a target protein based on the structure of a related, known protein. | Generate structural models of GAT2, GAT3, and BGT1 to enable structure-based design. | Provides a structural basis for research when experimental structures are unavailable. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein target. | Screen virtual libraries of this compound derivatives to prioritize synthesis. | Rapidly evaluates potential binders and their interaction patterns. biorxiv.org |

| QSAR | Relates variations in the chemical structure of compounds to changes in their biological activity. | Identify key physicochemical properties required for potent GAT1 inhibition. | Predicts the activity of unsynthesized compounds based on existing data. frontiersin.org |

| Proteochemometrics (PCM) | Integrates both ligand and protein descriptor data to model ligand-protein interactions simultaneously. | Predict binding affinity across all four GAT subtypes and identify features driving selectivity. | Powerful for understanding subtype selectivity and extrapolating interactions. researchgate.netbiorxiv.org |

Applications in Neurochemical Probe Development and Methodological Advancements

The unique structure of Tiagabine and its derivatives, including the alcohol mesylate precursor, makes them excellent candidates for development as neurochemical probes. These tools are essential for studying the distribution, density, and function of GABA transporters in the brain, both in healthy and diseased states. Tiagabine itself enhances GABA-ergic transmission by inhibiting the reuptake of GABA, and probes based on its structure can help elucidate this process. daicelpharmastandards.comnih.gov

Future research opportunities in this area include:

Radiolabeled Ligands for PET/SPECT Imaging: A significant advancement would be the development of a positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radioligand for imaging GAT1 in the living human brain. The this compound structure could be modified to incorporate a radionuclide (e.g., Carbon-11 or Fluorine-18). Such a probe would allow for the non-invasive quantification of GAT1 levels, which could be a valuable biomarker for epilepsy and other neurological disorders.

Fluorescent Probes: Attaching a fluorescent tag to the Tiagabine scaffold would create probes for use in microscopy and cell-based assays. These tools would enable researchers to visualize the localization of GAT1 on neurons and glial cells and to study transporter trafficking in real-time.

Photoaffinity Labels: Incorporating a photoreactive group into the molecule could create photoaffinity labels. These probes bind to the transporter and, upon exposure to UV light, form a covalent bond. This allows for the irreversible labeling of GAT1, which is useful for biochemical studies aimed at identifying and isolating the transporter protein.

These methodological advancements would provide invaluable tools for the neuroscience community, allowing for a deeper understanding of the GABAergic system and its role in brain function. nih.gov

Investigation of the Specific Pharmacological or Toxicological Profile of this compound (if any) beyond its role as an impurity

While this compound is documented as a process-related impurity in the synthesis of Tiagabine, its own pharmacological and toxicological profile remains largely uncharacterized. daicelpharmastandards.comfda.gov Its primary current use is as an analytical reference standard to ensure that levels in the final drug product are below established safety thresholds. axios-research.com A significant future research direction would be to investigate whether this compound has any intrinsic biological activity.

Key research questions to be addressed include:

Pharmacological Activity: Does this compound bind to and/or inhibit GAT1 or other GABA transporters? Although it is structurally related to Tiagabine, it lacks the critical nipecotic acid moiety responsible for high-affinity binding. nih.gov However, it could still interact with the transporter or other neural targets. Systematic screening against a panel of receptors and transporters would be necessary to determine its activity profile.

Metabolic Fate: How is this compound metabolized in the body? Understanding its metabolic pathways is crucial for assessing its potential for accumulation or conversion into active or reactive metabolites.

Toxicological Profile: Beyond its role as a controlled impurity, the specific toxicity of this compound is unknown. In vitro and in vivo toxicological studies would be needed to assess its potential for cytotoxicity, genotoxicity, or other adverse effects. While information on Tiagabine overdose exists, showing predominantly neurological effects, it cannot be assumed that the impurity would have a similar profile. nih.govresearchgate.net

Investigating the biological properties of known impurities is an important aspect of drug safety and could lead to unexpected discoveries. Determining whether this compound is an inert byproduct or a molecule with its own biological effects is a critical gap in the current knowledge that warrants future exploration.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Tiagabine alcohol mesylate with high purity?

- Methodological Answer : Synthesis of this compound requires precise stoichiometric control between the free base (6-(3-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichloro-4-fluorophenyl)isoxazol-4-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)nicotinic acid) and methanesulfonic acid in a polar solvent like isopropyl alcohol. Key parameters include maintaining a molar ratio of 1:1.5 (base:acid) and controlled heating (50–60°C) to promote crystallization of Form I. Slurry formation and solvent evaporation rates should be monitored via HPLC to avoid impurities .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm the presence of the azetidine ring and methanesulfonate counterion.

- FT-IR to verify sulfonic acid O–H stretching (2500–3000 cm⁻¹) and aromatic C–H bending.

- X-ray Powder Diffraction (XRPD) to identify Form I crystallinity, with characteristic peaks at 2θ = 8.2°, 12.5°, and 18.7° .

Advanced Research Questions

Q. What methodologies resolve contradictions in CYP enzyme inhibition data for this compound analogs?

- Methodological Answer : Comparative studies using in vitro CYP inhibition assays (e.g., CYP2B6, CYP3A4) can clarify discrepancies. For example:

- Fluorescent probe assays (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP2B6) quantify IC₅₀ values.

- Molecular docking simulations identify steric clashes between the mesylate group and CYP2B6’s active site, explaining why Example I (Tiagabine analog) shows no inhibition vs. Comparative Example 1 .

- Statistical validation : Apply ANOVA to assess batch-to-batch variability or use Hill slopes to differentiate competitive vs. non-competitive inhibition.

Q. How to optimize polymorph screening for this compound to ensure reproducibility in preclinical studies?

- Methodological Answer :

- Solvent-antisolvent crystallization : Test solvents (e.g., ethanol, acetonitrile) paired with antisolvents (water, hexane) under varying temperatures.

- High-throughput screening : Use 96-well plates with automated liquid handlers to assess 50+ solvent combinations.

- Stability analysis : Store polymorphs at 40°C/75% RH for 4 weeks and analyze via XRPD/DSC to identify hygroscopic or phase-transition-prone forms .

Q. What statistical approaches address conflicting pharmacokinetic (PK) data between this compound and its free base?

- Methodological Answer :

- Non-compartmental analysis (NCA) : Compare AUC₀–t and Cmax values across rodent and non-rodent models.

- Population PK modeling : Use nonlinear mixed-effects models (e.g., Monolix) to account for interspecies variability in mesylate salt solubility.

- Bootstrap resampling : Validate confidence intervals for half-life (t½) and volume of distribution (Vd) when outliers are present .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Data Contradiction Analysis

Q. How to interpret discrepancies in this compound’s solubility profiles across different pH media?

- Methodological Answer :

- pH-solubility profiling : Measure equilibrium solubility in buffers (pH 1.2–7.4) using shake-flask method with HPLC quantification.

- Salt dissociation analysis : Apply Henderson-Hasselbalch equations to predict ionization states. For example, mesylate’s pKa (~-1.9) ensures high solubility at pH > 2, but precipitation may occur in intestinal pH (6.8) due to free base formation.

- Surface plasmon resonance (SPR) : Assess binding affinity to biorelevant surfactants (e.g., sodium taurocholate) to explain solubility variations .

Methodological Recommendations

Q. What techniques are recommended for assessing this compound’s stability under accelerated degradation conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours.

- LC-MS/MS identification : Detect degradation products (e.g., azetidine ring-opening or sulfonate hydrolysis) using m/z thresholds.

- ICH Q1A-compliant protocols : Store samples at 40°C/75% RH and 60°C for 1–3 months, then quantify impurities via HPLC with <2% acceptance criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.